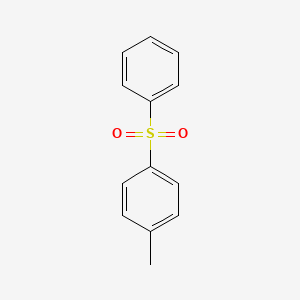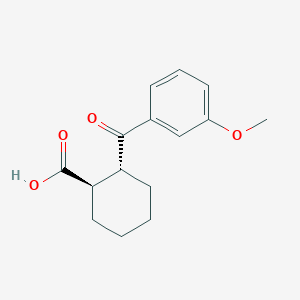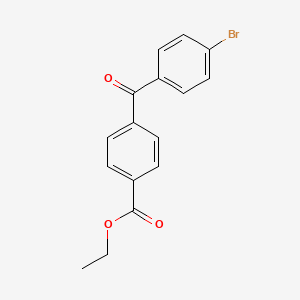
Phenyl p-tolyl sulfone
Übersicht
Beschreibung
Phenyl p-tolyl sulfone is an organic compound with the molecular formula C13H12O2S . It is a derivative of diphenyl sulfone . The compound is white to cream to gray in color and comes in the form of crystals or powder .
Synthesis Analysis
The synthesis of Phenyl p-tolyl sulfone has been reported in the literature. For instance, Ethynyl p-tolyl sulfone (Tosylacetylene) may be used in the synthesis of 2- (4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) protected derivatives .Molecular Structure Analysis
The molecular weight of Phenyl p-tolyl sulfone is 232.297 g/mol . Its IUPAC name is 1-(benzenesulfonyl)-4-methylbenzene . The structure of the compound can be represented by the SMILES stringCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 . Chemical Reactions Analysis
Sulfones, including Phenyl p-tolyl sulfone, have been shown to participate in Pd-catalysed Suzuki–Miyaura type reactions . These reactions have opened a new area of research with burgeoning activity in recent years .Physical And Chemical Properties Analysis
Phenyl p-tolyl sulfone has a melting point of 125°C to 129°C . It is odorless and soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Thiol Protection
Phenyl vinyl sulfone and p-tolyl isobutenyl sulfone are effective for protecting SH groups through the Michael adduct. They offer high yields in both protection and deprotection under mild basic conditions, in both protic and aprotic solvents (Yoshiaki Kuroki & Robert Lett, 1984).
Synthesis of Stereoselective Compounds
The use of (E)-α-stannylvinyl phenyl(or p-tolyl)sulfones in iododestannylation reactions, followed by a reaction with (E)-alkenylzirconium(IV) complexes in the presence of a Pd(PPh3)4 catalyst, facilitates the stereoselective synthesis of (1Z,3E)-2- phenyl(or p-tolyl)sulfonyl-substituted 1,3-dienes (Rong-Hua Hu, Gui Chen & Mingzhong Cai, 2007).
Preparation of Allyl Aryl Sulfone Derivatives
Phenyl and p-tolyl allyl sulfone derivatives can be prepared by reacting BaylisHillman acetates with sodium 4-R-benzenesulfinate in water. This process is efficient in yielding corresponding sulfone derivatives in good to excellent yields (K. Karnakar, J. Shankar, S. N. Murthy & Y. Nageswar, 2011).
Photolytic Studies
The photolysis of phenylazo p-tolyl sulfone in aromatic solvents at room temperature leads to the formation of aryl radicals and p-tolylsulfonyl radicals, a process that has been thoroughly investigated to understand its dynamics and product distribution (Michio. Kobayashi, S. Fujii & H. Minato, 1972).
Role in Antibacterial Activity
Bis-phenylbismuth sulfonates, including those with p-tolyl groups, have been synthesized and assessed for their antibacterial activity against Helicobacter pylori. These compounds exhibit a dramatic increase in bactericidal activity compared to other related compounds (P. Andrews, M. Busse, G. Deacon, R. Ferrero, P. Junk, Katie K Huynh, I. Kumar & Jonathan G Maclellan, 2010).
Safety and Hazards
Zukünftige Richtungen
The field of sulfone chemistry, including Phenyl p-tolyl sulfone, is expanding. New facets of sulfone reactivity are being explored to further expand the flexibility of C–S bonds . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRXHRWLEFCFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060937 | |
| Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
640-57-3 | |
| Record name | 1-Methyl-4-(phenylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(phenylsulphonyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can phenyl p-tolyl sulfone be synthesized through thermal decomposition reactions?
A1: [] Phenyl p-tolyl sulfone has been identified as a product in the thermal decomposition of p-tolyl disulfone (di-p-tolyl sulfone) when carried out in bromobenzene. The reaction proceeds through a radical mechanism, where p-tolylsulfonyl radicals (ArSO2•) generated from the homolytic cleavage of the S-S bond in p-tolyl disulfone react with bromobenzene, replacing a bromine atom. This highlights the potential of utilizing controlled thermal decomposition reactions for the synthesis of specific diaryl sulfones like phenyl p-tolyl sulfone.
Q2: Does the presence of phenyl p-tolyl sulfone in the product mixture of p-tolyl disulfone decomposition provide insights into the reaction mechanism?
A2: [] Absolutely. The isolation of phenyl p-tolyl sulfone strongly supports the involvement of p-tolylsulfonyl radicals (ArSO2•) as intermediates in the thermal decomposition of p-tolyl disulfone. The formation of phenyl p-tolyl sulfone can be explained by a mechanism where the p-tolylsulfonyl radical attacks bromobenzene, abstracting a bromine atom and forming the desired product. This finding contributes to a better understanding of the complex decomposition pathways of aromatic α-disulfones.
Q3: Are there alternative synthetic routes to obtain phenyl p-tolyl sulfone, apart from thermal decomposition reactions?
A3: [] While the provided research primarily focuses on thermal decomposition, it's worth noting that alternative synthetic approaches might exist. Exploring reactions involving nucleophilic aromatic substitution on appropriately substituted sulfonyl chlorides or utilizing palladium-catalyzed coupling reactions with arylboronic acids could offer potential alternative routes. Further research is needed to explore and optimize these alternative synthetic strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)
